Ethyl 3-[[2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate
Overview
Description
Ethyl 3-[({[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate is a complex organic compound featuring a tetrazole ring, a benzoate ester, and a thioacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[[2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Thioacetylation: The tetrazole derivative is then reacted with thioacetic acid or its derivatives to introduce the thioacetyl group.
Coupling with Benzoate Ester: The final step involves coupling the thioacetylated tetrazole with ethyl 3-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions to minimize human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-[({[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which Ethyl 3-[[2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing the compound to act as an inhibitor or activator of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminobenzoate: A simpler analog without the tetrazole and thioacetyl groups.
1-(3-methylphenyl)-1H-tetrazole: Lacks the benzoate ester and thioacetyl groups.
Thioacetic acid derivatives: Compounds containing the thioacetyl group but lacking the tetrazole and benzoate ester.
Uniqueness
Ethyl 3-[({[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tetrazole ring, thioacetyl group, and benzoate ester in a single molecule allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
ethyl 3-[[2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-3-27-18(26)14-7-5-8-15(11-14)20-17(25)12-28-19-21-22-23-24(19)16-9-4-6-13(2)10-16/h4-11H,3,12H2,1-2H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNXHTFQIQORPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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